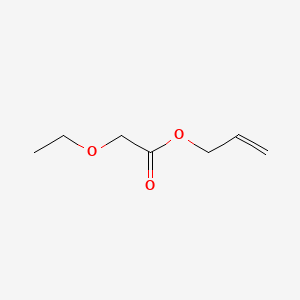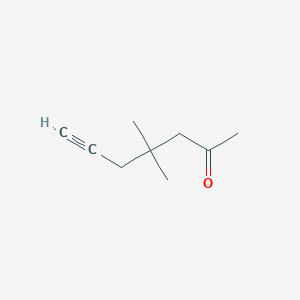
4,4-Dimethyl-6-heptyn-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-6-heptyn-2-one is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a heptyn backbone with two methyl groups at the fourth carbon and a ketone functional group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-heptyn-2-one typically involves the alkylation of acetylene derivatives. One common method is the reaction of 4,4-dimethyl-1-pentyne with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4,4-Dimethyl-6-heptyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4,4-Dimethyl-6-heptynoic acid.
Reduction: 4,4-Dimethyl-6-heptyn-2-ol.
Substitution: Various substituted heptynones depending on the nucleophile used.
科学研究应用
4,4-Dimethyl-6-heptyn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dimethyl-6-heptyn-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to the formation of bioactive metabolites.
相似化合物的比较
4,4-Dimethyl-2-pentanone: Similar structure but with a shorter carbon chain.
4,4-Dimethyl-3-hexanone: Similar structure but with a different position of the ketone group.
4,4-Dimethyl-5-heptyn-2-one: Similar structure but with a different position of the triple bond.
Uniqueness: 4,4-Dimethyl-6-heptyn-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the triple bond make it particularly useful in certain synthetic applications.
属性
CAS 编号 |
17520-15-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
4,4-dimethylhept-6-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |
InChI 键 |
PXIVGHUHGWWZJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C)(C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


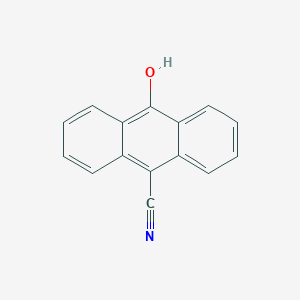
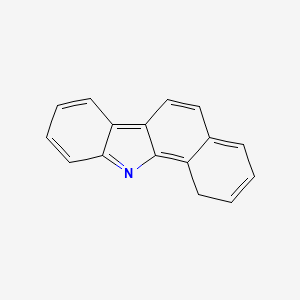

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

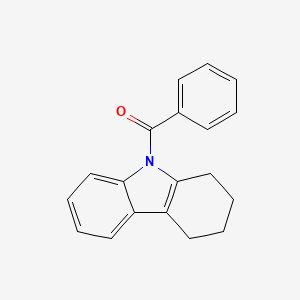
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)

